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molecular formula C3HCl2F3O B8405239 2,2-Dichloro-3,3,3-trifluoropropanal CAS No. 82107-24-2

2,2-Dichloro-3,3,3-trifluoropropanal

Cat. No. B8405239
M. Wt: 180.94 g/mol
InChI Key: XKOSCMNRVBOQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618781

Procedure details

This compound may be prepared by reacting a dimethylformamide solution of 1,1,1-trichloro-2,2,2-trifluoromethane with chlorotrimethylsilane in the presence of zinc, forming 1-(trimethylsiloxy)-2,2-dichloro-3,3,3-trifluoro-N,N-dime thylpropylamine. The 1-(trimethylsiloxy)-2,2-dichloro-3,3,3-trifluoro-N,N-dimethyl propylamine is reacted with sulfuric acid to form 2,2-dichloro-3,3,3-trifluoropropionaldehyde. The 2,2-dichloro-3,3,3-trifluoropropionaldehyde is then reacted with sulfur tetrafluoride to produce 2,2-dichloro-1,1,1,3,3-pentafluoropropane.
Name
1-(trimethylsiloxy)-2,2-dichloro-3,3,3-trifluoro-N,N-dimethyl propylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][CH:4](N(C)C)[C:5]([Cl:11])([Cl:10])[C:6]([F:9])([F:8])[F:7].S(=O)(=O)(O)O>>[Cl:10][C:5]([Cl:11])([C:6]([F:9])([F:8])[F:7])[CH:4]=[O:3]

Inputs

Step One
Name
1-(trimethylsiloxy)-2,2-dichloro-3,3,3-trifluoro-N,N-dimethyl propylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC(C(C(F)(F)F)(Cl)Cl)N(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C=O)(C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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